molecular formula C13H23NO3 B1358155 Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-89-5

Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1358155
Key on ui cas rn: 374794-89-5
M. Wt: 241.33 g/mol
InChI Key: JLIBXBGSIZHAPD-UHFFFAOYSA-N
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Patent
US07105507B2

Procedure details

Methanolic hydrogen chloride (3M, 20 mL) was added over 10 minutes to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Description 74, 3.18 g, 13.2 mmol) in methanol (10 mL) and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure to give the title compound (2.29 g, 98%). m/z (ES+) 142 (M+1).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[ClH:1].[O:2]1[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3]1>CO>[ClH:1].[O:2]1[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
O1CCCC12CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.O1CCCC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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